molecular formula C6H11O7- B1237863 D-gluconate CAS No. 608-59-3

D-gluconate

Cat. No.: B1237863
CAS No.: 608-59-3
M. Wt: 195.15 g/mol
InChI Key: RGHNJXZEOKUKBD-SQOUGZDYSA-M
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Description

D-Gluconate, also known as D-gluconic acid, is an organic compound with the molecular formula C6H12O7. It is the oxidized form of D-glucose, where the aldehyde group has been converted to a carboxylic acid group. This compound is a naturally occurring substance found in fruits, honey, and wine. It is widely used in various industries due to its chelating properties and ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Gluconate can be synthesized through the aerobic oxidation of D-glucose in the presence of the enzyme glucose oxidase. This reaction produces D-gluconolactone, which spontaneously hydrolyzes to form D-gluconic acid in water . The reaction can be represented as follows:

C6H12O6 + O2 → C6H10O6 + H2O2\text{C6H12O6 + O2 → C6H10O6 + H2O2} C6H12O6 + O2 → C6H10O6 + H2O2

C6H10O6 + H2O → C6H12O7\text{C6H10O6 + H2O → C6H12O7} C6H10O6 + H2O → C6H12O7

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using microorganisms such as Aspergillus niger or Gluconobacter oxydans. These microorganisms oxidize glucose to gluconic acid under controlled conditions. The process is efficient and environmentally friendly, making it suitable for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Nitric acid, hydrogen peroxide, and enzymatic catalysts.

    Reduction: Strong reducing agents like lithium aluminum hydride.

    Substitution: Metal salts such as calcium chloride, sodium hydroxide.

Major Products:

Mechanism of Action

D-Gluconate exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes between the carboxyl and hydroxyl groups of this compound and metal ions. In biological systems, this compound can influence enzyme activity and metabolic pathways by altering the availability of metal cofactors .

Comparison with Similar Compounds

This compound’s versatility and unique properties make it an essential compound in various fields, from industrial applications to scientific research.

Properties

CAS No.

608-59-3

Molecular Formula

C6H11O7-

Molecular Weight

195.15 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3-,4+,5-/m1/s1

InChI Key

RGHNJXZEOKUKBD-SQOUGZDYSA-M

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O

Color/Form

Powder or granular

physical_description

Solid;  [HSDB] White granular solid;  [MSDSonline]

Synonyms

oron gluconate
D-gluconate
D-gluconic acid
dextronic acid
gluconate
gluconic acid
gluconic acid, (113)indium-labeled
gluconic acid, (14)C-labeled
gluconic acid, (159)dysprosium-labeled salt
gluconic acid, (99)technecium (5+) salt
gluconic acid, 1-(14)C-labeled
gluconic acid, 6-(14)C-labeled
gluconic acid, aluminum (3:1) salt
gluconic acid, ammonium salt
gluconic acid, calcium salt
gluconic acid, cesium(+3) salt
gluconic acid, cobalt (2:1) salt
gluconic acid, copper salt
gluconic acid, Fe(+2) salt, dihydrate
gluconic acid, lanthanum(+3) salt
gluconic acid, magnesium (2:1) salt
gluconic acid, manganese (2:1) salt
gluconic acid, monolithium salt
gluconic acid, monopotassium salt
gluconic acid, monosodium salt
gluconic acid, potassium salt
gluconic acid, sodium salt
gluconic acid, strontium (2:1) salt
gluconic acid, tin(+2) salt
gluconic acid, zinc salt
lithium gluconate
magnerot
magnesium gluconate
maltonic acid
manganese gluconate
pentahydroxycaproic acid
sodium gluconate
zinc gluconate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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